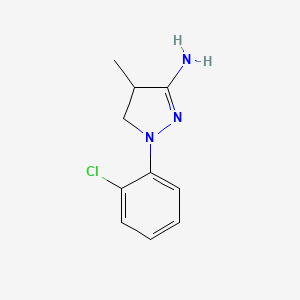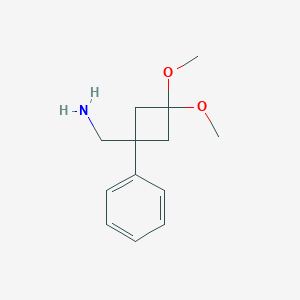
3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Cyclopentylprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C15H16O2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a 3-cyclopentylprop-1-ynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of cyclopentyl bromide with a suitable acetylene derivative under basic conditions.
Coupling Reaction: The alkyne is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(3-Cyclopentylprop-1-ynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
科学研究应用
3-(3-Cyclopentylprop-1-ynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzene ring can participate in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- 3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- This compound derivatives
- Other benzoic acid derivatives with alkyne groups
Uniqueness
This compound is unique due to the presence of the cyclopentylprop-1-ynyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
3-(3-cyclopentylprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)14-10-4-9-13(11-14)8-3-7-12-5-1-2-6-12/h4,9-12H,1-2,5-7H2,(H,16,17) |
InChI 键 |
AWJGXQNNMGDRPY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC#CC2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
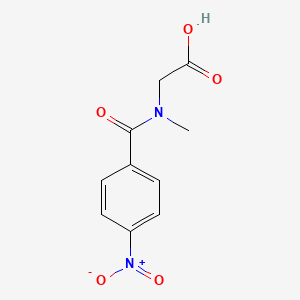
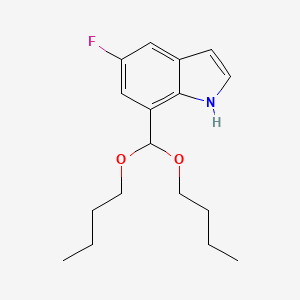

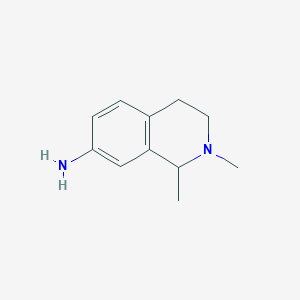
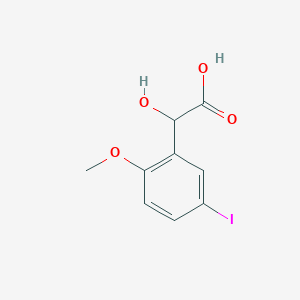

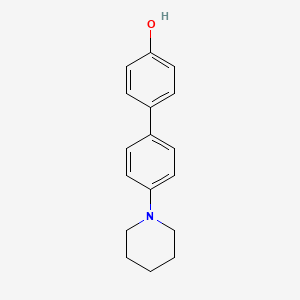
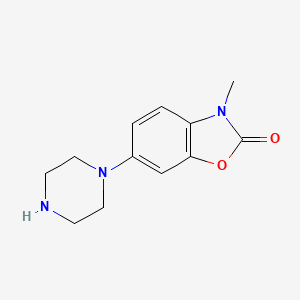
![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
